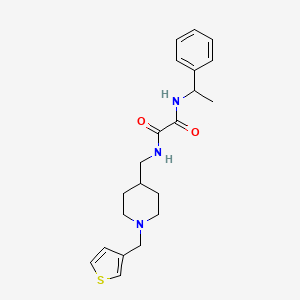

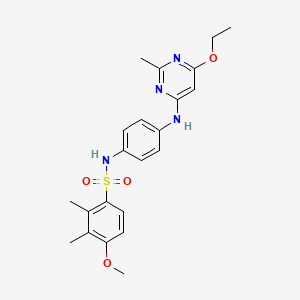

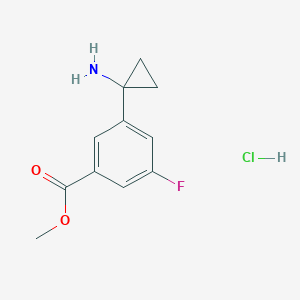

![molecular formula C33H39N5O6 B3003405 9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 1350456-69-7](/img/structure/B3003405.png)

9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate is a useful research compound. Its molecular formula is C33H39N5O6 and its molecular weight is 601.704. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- Fluoren-9-ylmethoxycarbonyl Compounds

The compound's crystal structure exhibits characteristics such as slight pyramidalization and specific torsion angles, indicating some reduction in the character of the sp2 hybrids of the molecular plane. The structure forms intermolecular hydrogen bonds, demonstrating the compound's potential for forming stable configurations in crystal form (Yamada et al., 2008).

Synthesis and Characterization

- Synthesis of Functionalized Compounds

The compound has been used in the synthesis of various functionalized derivatives, such as thiazole-carboxylic acid and blue emissive materials. This showcases its versatility in the creation of new chemical entities with potential applications in fields like materials science and pharmaceuticals (Le & Goodnow, 2004; Athira et al., 2020).

Biological Studies

- Cardiovascular and Antibacterial Effects

Derivatives of the compound have been studied for their cardiovascular properties and antibacterial activity. This indicates the potential for developing new therapeutic agents based on modifications of this compound (Soltani Rad et al., 2014).

Applications in Solid-Phase Synthesis

- Use as a Linker in Solid Phase Synthesis

The compound has been utilized as a linker in solid-phase synthesis, demonstrating its effectiveness in the synthesis of complex organic molecules. This highlights its utility in facilitating the construction of diverse chemical libraries for drug discovery (Bleicher et al., 2000).

Application in Organic Light-Emitting Diodes (OLEDs)

- Use in OLEDs

The compound, in its derivatized form, has been used in the development of high-performance organic light-emitting diodes. This suggests its role in advancing materials science, particularly in the field of electronics and display technologies (Ye et al., 2010).

Mecanismo De Acción

Target of Action

Fmoc-D-Val-D-Cit-PAB is primarily used in the field of antibody-drug conjugates (ADCs) for target-specific payload release . The primary target of this compound is cathepsin B , an enzyme that is only present in the lysosome .

Mode of Action

The compound acts as a cleavable linker in ADCs . It is specifically cleaved by cathepsin B, which results in the release of the ADC payload . This cleavage is a critical step in the compound’s mode of action, as it ensures that the cytotoxic payload is only released within the target cell .

Biochemical Pathways

The key biochemical pathway involved in the action of Fmoc-D-Val-D-Cit-PAB is the endocytic pathway . Once the ADC is internalized into the target cell, the compound is cleaved by cathepsin B in the lysosome, leading to the release of the cytotoxic payload .

Pharmacokinetics

The pharmacokinetics of Fmoc-D-Val-D-Cit-PAB are characterized by its superior plasma stability , which is comparable to that of non-cleavable linkers . This stability is crucial for maintaining the compound’s efficacy and safety profile .

Result of Action

The cleavage of Fmoc-D-Val-D-Cit-PAB by cathepsin B results in the release of the cytotoxic payload within the target cell . This intracellular release of the payload is what allows ADCs to deliver potent cytotoxic agents directly to cancer cells, thereby maximizing therapeutic efficacy while minimizing systemic toxicity .

Action Environment

The action of Fmoc-D-Val-D-Cit-PAB is influenced by the intracellular environment of the target cell . Specifically, the presence of cathepsin B in the lysosome is a key factor that determines the compound’s efficacy . Furthermore, the compound’s stability in the circulation can be affected by various factors, including the presence of other plasma proteins .

Análisis Bioquímico

Biochemical Properties

Fmoc-D-Val-D-Cit-PAB plays a crucial role in biochemical reactions, particularly in the context of ADCs . It interacts with various enzymes and proteins, most notably cathepsin B . This enzyme, present in the lysosome of cells, specifically cleaves the Val-Cit sequence in the linker, enabling controlled release of the conjugated drugs .

Cellular Effects

The effects of Fmoc-D-Val-D-Cit-PAB on cells are primarily related to its role in ADCs . The compound itself does not directly influence cell function, gene expression, or cellular metabolism. By facilitating the targeted delivery and release of cytotoxic drugs, it indirectly impacts these cellular processes .

Molecular Mechanism

The molecular mechanism of action of Fmoc-D-Val-D-Cit-PAB involves its cleavage by cathepsin B . This cleavage releases the drug attached to the PAB moiety of the linker . The released drug can then interact with its target, leading to changes in gene expression, enzyme inhibition or activation, and other effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D-Val-D-Cit-PAB change over time as the ADC circulates in the bloodstream, enters cells, and releases the drug . The compound is designed to be stable in the bloodstream, resisting premature cleavage . Once inside the cell, however, it is rapidly cleaved, leading to drug release .

Dosage Effects in Animal Models

The effects of Fmoc-D-Val-D-Cit-PAB in animal models vary with dosage, as is typical for most compounds

Metabolic Pathways

Fmoc-D-Val-D-Cit-PAB is involved in the metabolic pathway of ADCs . After the drug is released, the linker and the antibody part of the ADC may be further metabolized or degraded by the cell .

Transport and Distribution

Fmoc-D-Val-D-Cit-PAB is transported and distributed within cells and tissues as part of ADCs . The ADCs are designed to bind to specific antigens on the surface of target cells, facilitating their uptake .

Subcellular Localization

The subcellular localization of Fmoc-D-Val-D-Cit-PAB is primarily within the lysosome . This is because the linker is designed to be cleaved by cathepsin B, an enzyme that is located in the lysosome . After cleavage, the drug is released into the cytosol, where it can exert its effects .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALMAZHDNFCDRP-FQLXRVMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

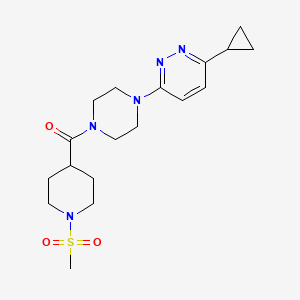

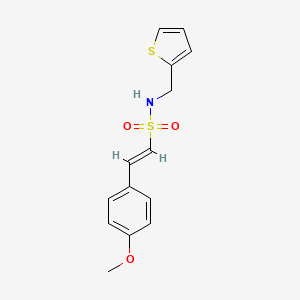

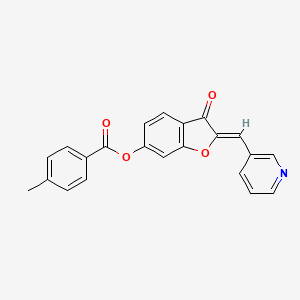

![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione](/img/structure/B3003333.png)

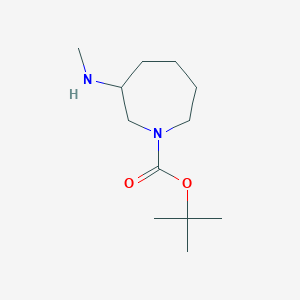

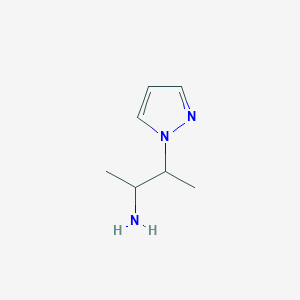

![N-(1-cyanocycloheptyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B3003340.png)

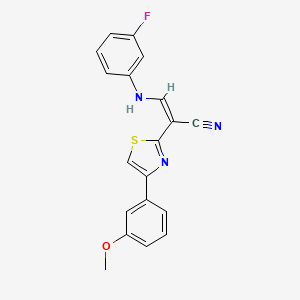

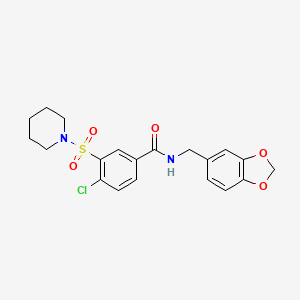

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)